Human β3-Adrenergic Receptor Potency: Direct Comparison vs. Mirabegron
Rafabegron demonstrates significantly higher in vitro potency at the human β3-adrenergic receptor compared to mirabegron, a clinically approved β3-AR agonist [1]. When assessed in a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells expressing the recombinant human β3-AR, Rafabegron exhibited an EC50 of 0.062 nM, whereas mirabegron showed an EC50 of 22 nM under comparable assay conditions [1]. This represents a quantified difference of approximately 355-fold higher potency for Rafabegron. This substantial difference in in vitro potency is a primary differentiator for researchers studying β3-AR pharmacology or using the compound as a reference standard.
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | 0.062 nM |
| Comparator Or Baseline | Mirabegron (YM-178): 22 nM |
| Quantified Difference | ~355-fold higher potency |
| Conditions | cAMP accumulation assay in CHO cells expressing human β3-AR; EC50 values for both compounds derived from comparable cell-based assays [1] |
Why This Matters
A 355-fold difference in in vitro potency can significantly impact the concentration required for maximal target engagement in cell-based assays, affecting both experimental design and the interpretation of downstream functional effects.
- [1] Michel MC, Cernecka H, Ochodnicky P. Desirable properties of β3-adrenoceptor agonists: Implications for the selection of drug candidates. European Journal of Pharmacology. 2011; 657(1-3): 1-9. (Data aggregated from multiple studies; Table 1 provides EC50 values for TAK-677 (Rafabegron) and Mirabegron). View Source
